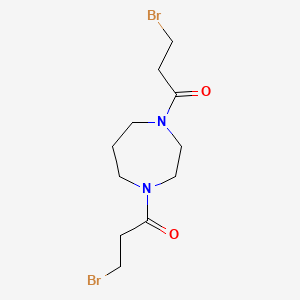
1-(Buta-1,3-dien-1-yl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Buta-1,3-dien-1-yl)-3-chlorobenzene is an organic compound characterized by the presence of a butadiene group attached to a chlorobenzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene can be synthesized through various methods. One common approach involves the reaction of functionalized vinyl phosphates with aryllithium reagents . Another method includes the use of Grignard reagents to convert vinyl phosphordiamidates into α,β-unsaturated ketones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butadiene group into saturated hydrocarbons.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often used.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Buta-1,3-dien-1-yl)-3-chlorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene exerts its effects involves interactions with various molecular targets. The butadiene group can participate in Diels-Alder reactions, forming cyclohexene derivatives. The chlorobenzene ring can undergo electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-(Buta-1,3-dien-1-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a chlorobenzene ring.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds also feature a butadiene group but differ in the position of the double bonds.
Propiedades
Número CAS |
53150-61-1 |
|---|---|
Fórmula molecular |
C10H9Cl |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
1-buta-1,3-dienyl-3-chlorobenzene |
InChI |
InChI=1S/C10H9Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2 |
Clave InChI |
KETKPJWTZKBHRQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



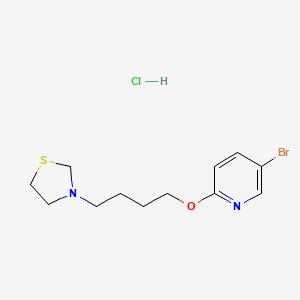

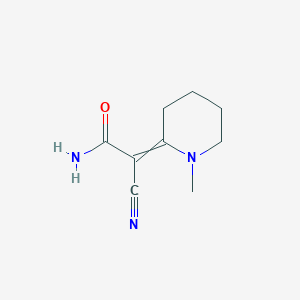
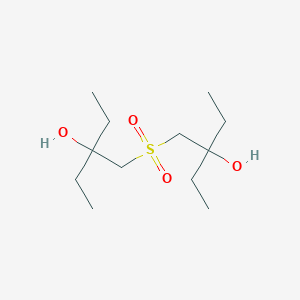
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
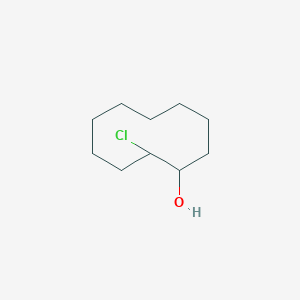

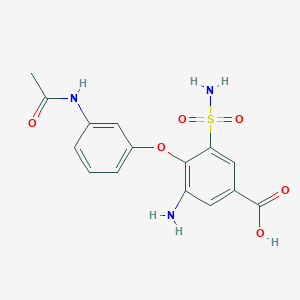
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

